molecular formula C10H9ClO3 B3188579 Ethyl 2-(chlorocarbonyl)benzoate CAS No. 22103-82-8

Ethyl 2-(chlorocarbonyl)benzoate

Cat. No. B3188579
CAS RN: 22103-82-8
M. Wt: 212.63 g/mol
InChI Key: PZXUROMIOKQQSE-UHFFFAOYSA-N
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Description

Ethyl 2-(chlorocarbonyl)benzoate is a chemical compound with the molecular formula C10H9ClO3 . It is a derivative of an ester of benzoic acid . The compound has an average mass of 212.630 Da and a monoisotopic mass of 212.024017 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(chlorocarbonyl)benzoate consists of a benzene ring with a chlorocarbonyl group (C=O-Cl) at the 2nd position and an ethyl ester group at the same position .

Safety and Hazards

Ethyl 2-(chlorocarbonyl)benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and is toxic to aquatic life . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Future Directions

While specific future directions for Ethyl 2-(chlorocarbonyl)benzoate are not mentioned in the retrieved sources, esters like this have numerous potential applications. For example, they are often used in the production of polymers, and modifications of esters have led to the development of biologically active compounds with potential applications in the treatment of neurodegenerative disorders .

properties

IUPAC Name

ethyl 2-carbonochloridoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXUROMIOKQQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519177
Record name Ethyl 2-(chlorocarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22103-82-8
Record name Ethyl 2-(chlorocarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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